(5-Cyclopropyl-2-fluoro-4-methylphenyl)boronic acid
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Overview
Description
(5-Cyclopropyl-2-fluoro-4-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyclopropyl, fluoro, and methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-2-fluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropyl-2-fluoro-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Cyclopropyl-2-fluoro-4-methylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-2-fluoro-4-methylphenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- (p-Methylphenyl)boronic acid
- 4-Methylbenzeneboronic acid
- 4-Methylphenylboronic acid
- 4-Tolueneboronic acid
- 4-Tolylboronic acid
- p-Tolueneboronic acid
- 5-Fluoro-2-methylphenylboronic acid
Comparison: (5-Cyclopropyl-2-fluoro-4-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the cyclopropyl group can influence the steric and electronic properties, making it a valuable reagent for synthesizing sterically hindered biaryl compounds .
Properties
Molecular Formula |
C10H12BFO2 |
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Molecular Weight |
194.01 g/mol |
IUPAC Name |
(5-cyclopropyl-2-fluoro-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO2/c1-6-4-10(12)9(11(13)14)5-8(6)7-2-3-7/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
IBMIAVHCSSLSRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)C2CC2)(O)O |
Origin of Product |
United States |
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